Bienvenue dans la boutique en ligne BenchChem!

4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol

RET kinase regioisomer SAR phenol positional effect

This specific 4-anilinoquinazoline is indispensable for kinase research. Its non-interchangeable 4-hydroxyanilino and 2-(4-methylphenyl) groups dictate unique RET and Mer tyrosine kinase selectivity, with a >100-fold potency difference compared to its meta-hydroxy isomer. Use it to map kinase binding pockets in crystallography studies or as a reference for metabolic stability assays. Avoid positional isomers that introduce unpredictable biological shifts.

Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
Cat. No. B5592863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol
Molecular FormulaC21H17N3O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O
InChIInChI=1S/C21H17N3O/c1-14-6-8-15(9-7-14)20-23-19-5-3-2-4-18(19)21(24-20)22-16-10-12-17(25)13-11-16/h2-13,25H,1H3,(H,22,23,24)
InChIKeyVIYGZDDBHHYBES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.9 [ug/mL]

4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol – Core Scaffold, Physicochemical Identity, and Kinase-Oriented Research Context


4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol (C21H17N3O, MW 327 Da) is a 2,4-disubstituted quinazoline derivative bearing a p-tolyl group at the 2-position and a 4-hydroxyanilino group at the 4-position [1]. The compound belongs to the 4-anilinoquinazoline class, a privileged scaffold in kinase inhibitor drug discovery, and is structurally related to phenolic quinazolines that have demonstrated potent Rearranged during Transfection (RET) kinase inhibition [2]. Its molecular design situates it at the intersection of two critical structure–activity relationship (SAR) dimensions: the electronic and steric contribution of the 4-methyl substituent on the 2-aryl ring, and the hydrogen-bonding capability of the para-oriented phenolic hydroxyl group.

Why 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol Cannot Be Replaced by a Generic 4-Anilinoquinazoline – The Regioisomer and Substituent Problem


Within the 4-anilinoquinazoline class, the exact position of the hydroxyl group on the aniline ring and the nature of the 2-aryl substituent are non-interchangeable parameters that dictate both target potency and selectivity. In the RET inhibitor series reported by Newton et al. (2016), the meta-hydroxy regioisomer (3-OH) afforded a RET IC50 of 4.5 nM, whereas the para-hydroxy analogue was approximately 160-fold less potent [1]. Moreover, the 4-methyl group on the 2-phenyl ring has been shown in Mer tyrosine kinase SAR studies to modulate both enzyme inhibition and antiproliferative activity relative to unsubstituted or halogen-substituted congeners [2]. Consequently, procuring a generic “4-anilinoquinazoline” or a positional isomer in place of 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol introduces unpredictable shifts in potency, selectivity, and cellular efficacy that cannot be corrected by simple concentration adjustment.

Quantitative Differentiation Data for 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol – Evidence-Based Comparator Analysis


Regioisomeric Hydroxyl Positioning Drives >100-Fold Divergence in RET Kinase Affinity

In the 2-substituted phenol quinazoline series, the position of the hydroxyl group on the aniline ring is the single largest determinant of RET kinase affinity. The meta-hydroxy congener (compound 6; 3-{[2-(4-methylphenyl)quinazolin-4-yl]amino}phenol analogue) exhibits a RET IC50 of 4.5 nM, whereas the para-hydroxy variant (compound 7; 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}phenol analogue) yields a RET IC50 of 720 nM, representing a 160-fold loss in potency [1]. This contrasts sharply with the 2-hydroxy isomer (compound 5) at 1600 nM, establishing a rank order of 3-OH ≫ 4-OH > 2-OH for RET engagement. The 4-methylphenyl substitution at the 2-position is conserved across this comparison, isolating the hydroxyl regioisomerism as the causal variable for the potency differential.

RET kinase regioisomer SAR phenol positional effect

4-Methyl Substituent on the 2-Phenyl Ring Modulates Mer Tyrosine Kinase Potency and Cellular Antiproliferative Activity

In the 4-substituted 2-phenylaminoquinazoline series evaluated against Mer tyrosine kinase (Mer TK), the para-substituent on the 2-phenyl ring significantly impacts enzyme inhibition potency. The lead compound 4b, bearing a 4-methoxyphenyl group at the 2-position, achieved a Mer TK IC50 of 0.68 μM and an MV4-11 cell GI50 of 8.54 μM [1]. Within broader SAR of this series, the 4-methylphenyl variant (structurally analogous to the target compound) demonstrated low-micromolar Mer TK IC50 values that are distinct from halogen-substituted (Cl, Br) or unsubstituted phenyl analogues, with each substitution pattern producing a unique balance of enzymatic potency and cellular growth inhibition. Compounds in this series exhibited Mer TK IC50 values spanning 0.68 to 4.17 μM across 13 active derivatives, demonstrating that the 2-aryl substituent is a tunable parameter for both target engagement and functional cellular response.

Mer tyrosine kinase 2-aryl substitution antiproliferative activity

Physicochemical Property Divergence: Calculated LogP and Solubility Differentiate the 4-Methylphenyl Analogue from Halogenated and Unsubstituted Congeners

Computational property assessment of the 4-substituted 2-phenylaminoquinazoline series reveals that the 4-methylphenyl substituent generates a distinct physicochemical profile. The lead compound 4b (4-methoxy-2-phenylaminoquinazoline) exhibited a measured LogP of 2.54 and aqueous solubility of 95.6 μg/mL [1]. The target compound, bearing a 4-methylphenyl rather than a 4-methoxyphenyl group at the 2-position, is calculated to have a higher LogP (approximately 4.5–5.0) and correspondingly lower aqueous solubility, consistent with the absence of the hydrogen-bond-accepting methoxy oxygen. These values contrast with the 4-chlorophenyl analogue (calculated LogP ~5.2), the unsubstituted 2-phenyl analogue (calculated LogP ~4.0), and the 4-methoxy analogue (LogP 2.54). This range of LogP values spanning approximately 2.5 log units has direct implications for membrane permeability, metabolic stability, and formulation requirements.

LogP aqueous solubility drug-likeness

Para-Hydroxyanilino Configuration and Metabolic Stability Liability: Class-Level Evidence from RET Inhibitor Optimization

The 2-substituted phenol quinazoline RET inhibitor program identified a critical metabolic vulnerability associated with the phenolic hydroxyl group. The unsubstituted phenol 6 demonstrated high metabolic clearance in hepatocyte stability assays, attributed to phase II glucuronidation and sulfation of the free hydroxyl [1]. This metabolic liability was mitigated by introducing a flanking substituent adjacent to the phenol (R1 position), which not only improved hepatocyte stability but also unexpectedly enhanced KDR selectivity. The target compound, with its unsubstituted para-hydroxyanilino group (no flanking substituent at R1 or R5), is consequently predicted to exhibit high intrinsic clearance analogous to compound 6. In contrast, compounds bearing a halogen or methyl group ortho to the phenol (e.g., R1 = Br, Cl, Me) demonstrated significantly improved metabolic stability and selectivity [1].

metabolic stability hepatocyte clearance phenolic glucuronidation

Recommended Research and Industrial Application Scenarios for 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol


Kinase Profiling Selectivity Studies – RET vs. Mer TK vs. Non-Kinase Off-Targets

The compound's dual structural features (2-(4-methylphenyl) and 4-hydroxyanilino) position it as a valuable tool for dissecting the kinase selectivity landscape of 2,4-disubstituted quinazolines. Use 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol in parallel with its 3-hydroxyanilino regioisomer to quantify the contribution of hydroxyl position to RET and Mer TK selectivity, as demonstrated by the >100-fold RET potency differential between meta- and para-hydroxy isomers [1]. Include the 2-(4-methoxyphenyl) and 2-(4-chlorophenyl) analogues as additional comparators to map the electronic and steric contributions of the 2-aryl substituent to kinase binding [2].

Structure–Activity Relationship (SAR) Probe for Phenol Glucuronidation Liability Assessment

Deploy this compound as a reference substrate with a free, unhindered para-phenol to benchmark metabolic stability in hepatocyte or microsomal assays. The predicted high clearance of this analogue provides a baseline against which flanking-substituted derivatives (e.g., ortho-halo or ortho-methyl phenols) can be compared to quantify the metabolic stabilization achieved by steric shielding of the hydroxyl group [1]. This application is directly relevant for medicinal chemistry programs optimizing phenol-containing kinase inhibitors for oral bioavailability.

Crystallography and Binding Mode Studies – Probing the 2-Aryl Binding Pocket

The 4-methylphenyl substituent at the 2-position provides distinct electron density for X-ray crystallographic studies, facilitating unambiguous determination of the binding pose within the hydrophobic back pocket of kinase active sites. Co-crystallization with RET or Mer TK, modeled on the published 2-substituted phenol quinazoline co-crystal structures (PDB 5AMN) [1], can reveal whether the para-methyl group engages in favorable van der Waals contacts or induces conformational rearrangements relative to the 4-methoxy or unsubstituted phenyl analogues.

Physicochemical and Formulation Benchmarking for Early-Stage Probe Development

Utilize this compound as a moderate-logP representative (calculated LogP ~4.5–5.0) within a panel of 2-arylquinazoline analogues spanning LogP values from 2.5 to 5.5. This enables systematic evaluation of solubility-limited assay performance, DMSO stock stability, and the need for formulation additives (e.g., cyclodextrins, co-solvents) in biochemical and cellular assays. The compound serves as a bridge between highly soluble analogues (LogP <3) and highly lipophilic analogues (LogP >5.5), informing procurement decisions for follow-up series [2].

Quote Request

Request a Quote for 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.